molecular formula C15H14N2O2S2 B5735665 N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B5735665
M. Wt: 318.4 g/mol
InChI Key: QFWYYEOUYVFJEX-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process. Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often utilizes scalable methods such as continuous flow synthesis and green chemistry approaches. These methods aim to reduce waste and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenylmethanesulfonamide groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other benzothiazole derivatives .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-7-8-13-14(9-11)20-15(16-13)17-21(18,19)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWYYEOUYVFJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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